N-(4-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
N-(4-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a propan-2-yl group at the 5-position and an acetamide moiety linked to the 3-position.
Properties
Molecular Formula |
C19H18FNO2 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H18FNO2/c1-12(2)13-3-8-18-17(9-13)14(11-23-18)10-19(22)21-16-6-4-15(20)5-7-16/h3-9,11-12H,10H2,1-2H3,(H,21,22) |
InChI Key |
XOWXBKJEYTYOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
The compound N-(4-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and its interactions with various biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22FNO
- Molecular Weight : 303.38 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms.
- Apoptosis Induction : The compound has been shown to promote programmed cell death by:
- Inhibition of Cell Proliferation : Studies demonstrate that this compound effectively inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and CL15 (breast cancer). The reported IC50 values range from 0.20 to 2.58 μM, indicating significant potency against these cell lines .
Data Table: Anticancer Activity
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.20 | Apoptosis via caspase activation |
| CL15 | 2.58 | Inhibition of FAK/Paxillin pathway |
| HCT15 | 0.59 | NF-κB inhibition |
Study on Anticancer Efficacy
A notable study evaluated the effects of this compound on various human cancer cell lines. The compound demonstrated a significant reduction in cell viability across multiple assays, supporting its potential as a therapeutic agent in oncology.
Findings:
- The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Molecular docking studies indicated a strong binding affinity to target proteins involved in cancer progression, further validating its potential as an anticancer drug candidate .
Pharmacological Profile
The pharmacological profile of this compound suggests multifaceted interactions within biological systems:
- Tyrosinase Inhibition : Preliminary studies indicate that it may act as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although further research is required to elucidate these effects fully.
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is notable for its structural features that suggest potential biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug design.
Antiviral Properties
Research indicates that benzofuran derivatives exhibit antiviral activity. Specifically, compounds structurally related to this compound have been investigated for their efficacy against hepatitis C virus (HCV) infections. A patent describes the synthesis and application of benzofuran compounds in treating HCV and associated diseases, suggesting a pathway for further exploration of this compound's antiviral properties .
Pharmacological Applications
The pharmacological profile of this compound has been evaluated in various studies, highlighting its potential therapeutic roles.
Neuropharmacology
Benzofuran derivatives have been studied for their effects on the central nervous system (CNS). The compound's structural similarity to known psychoactive agents suggests it may influence neurotransmitter systems, particularly those related to anxiety and depression. Preliminary studies indicate that modifications in the benzofuran moiety can enhance selectivity for serotonin receptors, which could lead to the development of new antidepressants .
Anti-inflammatory Activity
Another area of interest is the compound's anti-inflammatory potential. Research has shown that benzofuran derivatives can inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases. The ability to modulate inflammatory pathways makes this compound a candidate for further investigation in therapeutic contexts such as arthritis and other inflammatory disorders .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamides, emphasizing key differences in substituents, applications, and pharmacological properties.
Structural and Functional Group Variations
Key Observations:
Benzofuran vs. Thiadiazole Cores : The benzofuran core in the target compound distinguishes it from thiadiazole-based analogs like flufenacet and the cytotoxic compound from Aliabadi et al. (2012). Benzofuran derivatives are associated with enhanced aromatic stacking and metabolic stability compared to thiadiazoles, which may influence pharmacokinetics .
Substituent Effects: The 4-fluorophenyl group in the target compound contrasts with the 4-CF3-phenyl group in Aliabadi et al.'s cytotoxic analog. The 5-(propan-2-yl) substituent on benzofuran may improve lipophilicity compared to the sulfonyloxy linkage in flufenacet, which is critical for herbicidal activity but may limit pharmaceutical applicability .
The benzofuran analog may share similar pathways but with altered selectivity due to its core structure . Suvecaltamide demonstrates how acetamide derivatives can target ion channels (e.g., Cav channels), suggesting that structural modifications in the target compound could enable neurological applications .
Pharmacological and Physicochemical Properties
- Hydrogen Bonding: The acetamide NH and carbonyl groups enable hydrogen bonding, critical for target binding. The 4-fluorophenyl group may reduce metabolic oxidation compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
